
Ethane, trichlorotrifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, trichlorotrifluoro-: This colorless, volatile liquid is widely used as a solvent and has applications in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Hexachloroethane and Hydrofluoric Acid: One method involves reacting hexachloroethane with hydrofluoric acid.
From Tetrachloroethylene and Hydrofluoric Acid: Another synthesis method uses hydrofluoric acid on tetrachloroethylene.
Industrial Production Methods: The industrial production of 1,1,2-trichloro-1,2,2-trifluoroethane typically involves the vapor-phase reaction of hydrofluoric acid with tetrachloroethylene over a suitable catalyst at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 1,1,2-trichloro-1,2,2-trifluoroethane can undergo substitution reactions where chlorine or fluorine atoms are replaced by other atoms or groups.
Decomposition Reactions: In the atmosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone.
Common Reagents and Conditions:
Hydrofluoric Acid: Used in the synthesis of the compound.
Catalysts: Antimony, chromium, iron, and alumina are commonly used catalysts in the preparation of this compound.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Research Tool: Used in biological and medical research for its solvent properties, aiding in the extraction and purification of compounds.
Industry:
Wirkmechanismus
Atmospheric Reactions: 1,1,2-trichloro-1,2,2-trifluoroethane is very unreactive in the lower atmosphere but can be broken down by ultraviolet radiation in the stratosphere. This process generates chlorine radicals, which initiate the degradation of ozone . The chlorine radicals react with ozone to form chlorine monoxide and oxygen, and the chlorine monoxide further reacts with atomic oxygen to regenerate chlorine radicals, continuing the cycle of ozone destruction .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichlorotrifluoroethane (CFC-113a): Similar in structure but with different physical properties and applications.
1,1,2-Trifluoro-1,2,2-trichloroethane: Another isomer with similar chemical properties.
Uniqueness: 1,1,2-trichloro-1,2,2-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which gives it distinct solvent properties and makes it particularly effective in industrial applications .
Eigenschaften
CAS-Nummer |
26523-64-8 |
|---|---|
Molekularformel |
C4Cl6F6 |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
1,1,1-trichloro-2,2,2-trifluoroethane;1,1,2-trichloro-1,2,2-trifluoroethane |
InChI |
InChI=1S/2C2Cl3F3/c3-1(4,6)2(5,7)8;3-1(4,5)2(6,7)8 |
InChI-Schlüssel |
QINOAAYQZCYPHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)(F)(F)F.C(C(F)(Cl)Cl)(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



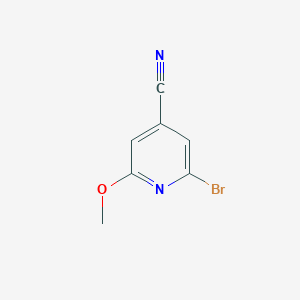

![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
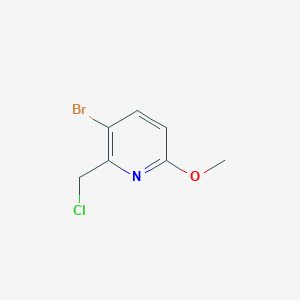
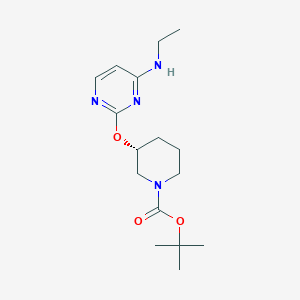
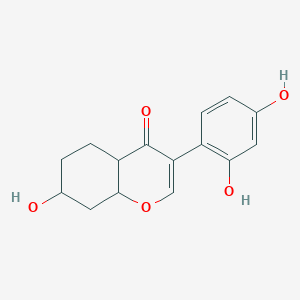
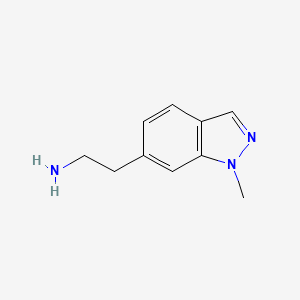

![{1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12328480.png)

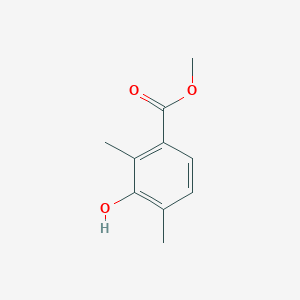

![[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate](/img/structure/B12328508.png)
